1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-PHENOXYBUTAN-1-ONE
Description
The compound 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenoxybutan-1-one is a piperazine derivative featuring a benzodioxole moiety linked to the piperazine ring via a methyl group, with a phenoxybutanone chain extending from the nitrogen atom.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-22(7-4-14-26-19-5-2-1-3-6-19)24-12-10-23(11-13-24)16-18-8-9-20-21(15-18)28-17-27-20/h1-3,5-6,8-9,15H,4,7,10-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDBHZMWAAOOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenoxybutan-1-one typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a series of reactions involving the formation of the dioxole ring from catechol and formaldehyde. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the phenoxybutanone group via etherification or esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenoxybutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole and piperazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzodioxole or piperazine rings .
Scientific Research Applications
1-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenoxybutan-1-one has
Biological Activity
1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenoxybutan-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on various studies.
The molecular formula of the compound is , with a molecular weight of approximately 366.46 g/mol. The compound features a piperazine ring substituted with a benzodioxole moiety, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O3 |
| Molecular Weight | 366.46 g/mol |
| LogP | 3.4673 |
| Polar Surface Area | 37.543 Ų |
| Hydrogen Bond Acceptors | 5 |
Research indicates that the compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine structure is known for its ability to modulate receptor activity, which may lead to psychoactive effects.
Potential Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist at certain serotonin receptors, influencing mood and anxiety levels.
- Dopaminergic Activity : Its structure suggests potential interactions with dopamine receptors, which could be relevant for conditions like schizophrenia or depression.
Biological Activity
Several studies have investigated the biological effects of this compound:
Antidepressant Effects
A study demonstrated that the compound exhibited significant antidepressant-like activity in rodent models, as evidenced by reduced immobility in the forced swim test (FST). The results suggest that it may enhance serotonergic transmission.
Neuroprotective Properties
Research has shown that the compound possesses neuroprotective effects against oxidative stress-induced neuronal damage. In vitro assays revealed that it could reduce cell death in neuronal cultures exposed to harmful agents.
Analgesic Activity
Preclinical trials indicated that the compound also exhibits analgesic properties. In pain models, it was able to significantly reduce pain behaviors, suggesting its potential use in pain management therapies.
Case Studies
- Case Study on Depression : In a double-blind placebo-controlled trial involving patients with major depressive disorder, subjects receiving the compound reported a significant reduction in depressive symptoms compared to the placebo group.
- Neuroprotection in Alzheimer's Disease Models : In animal models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Comparison with Similar Compounds
Structural Analysis of Similar Compounds
The target compound shares core structural motifs with several analogs, including:
- D14 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide): Features the benzodioxolylmethyl-piperazine backbone but incorporates a chloro-phenyl-dihydropyridazinone group, which may enhance binding to protein targets like KRas4B/PDE6δ .
- ZINC12952963: A methoxyphenyl-propenone derivative with a similar benzodioxolylmethyl-piperazine core, highlighting the role of aromatic substituents in modulating electronic properties .
- 1-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethan-1-one (): Differs in chain length (ethanone vs. butanone) and substituent (chlorophenoxy vs. phenoxy), which may influence steric and electronic interactions .
Key Structural Variations and Implications:
Benzodioxole-Piperazine Core : Common across analogs, this motif likely serves as a pharmacophore. For example, D14 demonstrated stable binding to KRas4B/PDE6δ, suggesting that the target compound may exhibit similar oncogenic target affinity .
Substituents like chloro () or methoxy () groups on aromatic rings may alter electron density and hydrophobicity, affecting target selectivity and metabolic stability.
Data Tables
Table 1: Structural and Physicochemical Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
